Cas no 711-46-6 (2-(4-Fluoro-7-methyl-1H-indol-3-yl)ethanamine)
2-(4-Fluoro-7-methyl-1H-indol-3-yl)ethanamine Chemical and Physical Properties
Names and Identifiers
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- 2-(4-Fluoro-7-methyl-1H-indol-3-yl)ethanamine
- Indole, 3-(2-aminoethyl)-4-fluoro-7-methyl-
- 3-(2-Aminoethyl)-4-fluoro-7-methylindole
- 2-(4-fluoro-7-methyl-1H-indol-3-yl)ethan-1-amine
- 4-fluoro-7 -methyltryptamine
- NL40556600
- NIOSH/NL4055660
- 711-46-6
- 4-Fluoro-7-methyl-tryptamine
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- Inchi: 1S/C11H13FN2/c1-7-2-3-9(12)10-8(4-5-13)6-14-11(7)10/h2-3,6,14H,4-5,13H2,1H3
- InChI Key: UFQFJBGUDFFQCK-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C)C2=C1C(=CN2)CCN
Computed Properties
- Exact Mass: 192.10627659g/mol
- Monoisotopic Mass: 192.10627659g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 41.8Ų
2-(4-Fluoro-7-methyl-1H-indol-3-yl)ethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM148742-1g |
2-(4-fluoro-7-methyl-1H-indol-3-yl)ethan-1-amine |
711-46-6 | 95% | 1g |
$464 | 2021-08-05 | |
| Chemenu | CM148742-1g |
2-(4-fluoro-7-methyl-1H-indol-3-yl)ethan-1-amine |
711-46-6 | 95% | 1g |
$464 | 2024-07-24 | |
| Crysdot LLC | CD11068691-1g |
2-(4-Fluoro-7-methyl-1H-indol-3-yl)ethanamine |
711-46-6 | 95+% | 1g |
$491 | 2024-07-18 |
2-(4-Fluoro-7-methyl-1H-indol-3-yl)ethanamine Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on 2-(4-Fluoro-7-methyl-1H-indol-3-yl)ethanamine
Introduction to 2-(4-Fluoro-7-methyl-1H-indol-3-yl)ethanamine (CAS No. 711-46-6)
2-(4-Fluoro-7-methyl-1H-indol-3-yl)ethanamine, identified by the Chemical Abstracts Service Number (CAS No.) 711-46-6, is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This molecule, featuring a structural framework of an indole derivative, has garnered considerable attention due to its potential applications in drug discovery and development. The presence of a fluoro substituent at the 4-position and a methyl group at the 7-position of the indole ring, combined with an amine functional group at the ethyl chain, contributes to its unique chemical properties and biological activities.
The indole scaffold is a privileged structure in medicinal chemistry, known for its broad spectrum of biological activities. Compounds derived from indole have been extensively studied for their roles in modulating various biological pathways, including neurotransmitter systems, inflammatory responses, and cancer cell proliferation. The introduction of fluorine atoms into aromatic rings is a common strategy in drug design, as fluorine can enhance metabolic stability, binding affinity, and pharmacokinetic profiles of molecules. In the case of 2-(4-fluoro-7-methyl-1H-indol-3-yl)ethanamine, the fluorine atom at the 4-position of the indole ring likely plays a crucial role in modulating its interactions with biological targets.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the structural and functional properties of 2-(4-fluoro-7-methyl-1H-indol-3-yl)ethanamine. These studies suggest that the compound may exhibit inhibitory activity against certain enzymes and receptors involved in neurological disorders. For instance, modifications to the indole core have been shown to influence binding to serotonin receptors, which are implicated in conditions such as depression and anxiety. The amine group at the ethyl chain provides a potential site for further derivatization, allowing for the creation of more complex analogs with enhanced pharmacological properties.
In addition to its potential applications in central nervous system disorders, 2-(4-fluoro-7-methyl-1H-indol-3-yl)ethanamine has shown promise in preclinical studies related to oncology. The structural features of this compound bear resemblance to known antitumor agents that target specific pathways involved in cancer cell survival and proliferation. The fluoro substituent, in particular, has been associated with increased bioavailability and reduced susceptibility to enzymatic degradation, making it an attractive moiety for oncology drug development. Further research is warranted to explore its efficacy against various cancer types and to identify potential mechanisms of action.
The synthesis of 2-(4-fluoro-7-methyl-1H-indol-3-yl)ethanamine involves multi-step organic transformations that highlight the expertise required in pharmaceutical chemistry. Key synthetic steps include Friedel-Crafts alkylation followed by nucleophilic substitution reactions to introduce the fluorine atom. The use of protective groups ensures selective functionalization at different positions of the indole ring. Advances in green chemistry principles have also influenced synthetic methodologies, emphasizing sustainable practices such as catalytic processes and solvent-free reactions. These innovations not only improve yield but also minimize environmental impact.
The pharmacokinetic profile of 2-(4-fluoro-7-methyl-1H-indol-3-yl)ethanamine is another critical aspect that has been extensively evaluated through both experimental and computational approaches. Studies indicate that this compound exhibits moderate solubility in water and lipids, suggesting potential oral bioavailability. Additionally, preliminary data suggest a favorable half-life distribution, which could be advantageous for therapeutic applications requiring prolonged action. Understanding these pharmacokinetic parameters is essential for optimizing dosing regimens and improving patient outcomes.
As research continues to evolve, novel applications for 2-(4-fluoro-7-methyl-1H-indol-3-yl)ethanamine are likely to emerge. The integration of artificial intelligence (AI) into drug discovery pipelines has accelerated the identification of promising candidates like this one. AI-driven platforms can predict biological activity based on structural features, enabling researchers to prioritize compounds for further investigation. This synergy between traditional medicinal chemistry and cutting-edge computational techniques holds great promise for accelerating the development of next-generation therapeutics.
In conclusion,2-(4-fluoro-7-methyl-1H-indol-3-y}lethanamine (CAS No. 711--46--6) represents a compelling example of how structural modifications can yield compounds with significant therapeutic potential. Its unique combination of chemical features makes it a valuable scaffold for further exploration in pharmaceutical research. As our understanding of biological pathways continues to expand, compounds like this one are poised to play pivotal roles in addressing some of today's most pressing medical challenges.
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